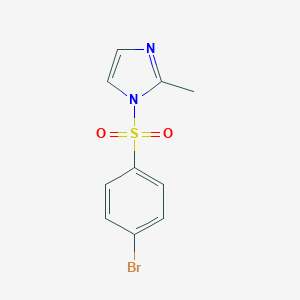

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole (BPMSI) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with beneficial properties that make it suitable for a variety of laboratory experiments. BPMSI is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. BPMSI has several properties that make it useful for research, including its stability, solubility, and its ability to form complexes with other compounds.

科学的研究の応用

Anion Exchange Membranes for Energy Applications

Imidazole-based polymers have been explored for their potential in energy conversion technologies, specifically in alkaline fuel cells. A study on poly(arylene ether sulfone) containing bulky imidazole groups highlighted the synthesis of novel polymers designed for alkaline anion exchange membranes (AEMs). These membranes exhibit significant ionic conductivity and enhanced alkaline stability, crucial for efficient and durable fuel cell operations (Yang et al., 2014).

Antimicrobial Agents

Imidazole derivatives have been identified as potent antimicrobial agents. The synthesis of novel imidazoles and their evaluation against a range of microbial species underscore the therapeutic potential of these compounds. For instance, certain imidazole derivatives have shown significant activity against Candida albicans, suggesting their application in treating fungal infections (Narwal et al., 2012).

Chemical Synthesis and Catalysis

The versatility of imidazole compounds extends to their use in chemical synthesis and catalysis. Research into the bromination of imidazole precursors highlights innovative approaches to producing brominated imidazole derivatives, which are valuable intermediates in organic synthesis (Lobana et al., 2011). Furthermore, imidazolium salts have been utilized as catalysts in the synthesis of complex organic molecules, demonstrating the broad applicability of imidazole-based compounds in facilitating diverse chemical reactions (Moosavi‐Zare et al., 2013).

作用機序

Target of Action

Similar compounds containing an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Mode of Action

Similar compounds have been tested for antimicrobial action against bacterial and fungal strains .

Biochemical Pathways

It’s worth noting that similar compounds have shown antimicrobial and antibiofilm actions , suggesting they may interfere with the biochemical pathways involved in microbial growth and biofilm formation.

Result of Action

Similar compounds have shown antimicrobial action against bacterial and fungal strains, as well as antioxidant activity .

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIIUHBZFJLOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355530 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324776-97-8 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)